molecular formula C18H29NO6 B3392868 14-((2,5-Dioxopyrrolidin-1-yl)oxy)-14-oxotetradecanoic acid CAS No. 146004-82-2

14-((2,5-Dioxopyrrolidin-1-yl)oxy)-14-oxotetradecanoic acid

Cat. No.: B3392868
CAS No.: 146004-82-2
M. Wt: 355.4 g/mol
InChI Key: GQPOUNHESBKBLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

14-((2,5-Dioxopyrrolidin-1-yl)oxy)-14-oxotetradecanoic acid (CAS 146004-82-2) is a chemical reagent designed for professional research applications. This compound features a 14-carbon aliphatic chain (tetradecanoic acid) terminated with an N-hydroxysuccinimide (NHS) ester. The NHS ester group is a highly reactive functionality that readily forms stable amide bonds with primary amines, such as those found on lysine residues in peptides or proteins . This mechanism makes it a valuable tool for the site-specific acylation and lipidation of biomolecules. In practice, this reagent is used to conjugate long-chain fatty acids to peptides, a common strategy to enhance their therapeutic potential. For instance, attaching fatty acid chains via such linkers can significantly improve a peptide's binding affinity to serum albumin, thereby extending its circulating half-life and improving its pharmacokinetic profile . Published research highlights the application of similar fatty acid substituents in developing long-acting therapeutic peptides, such as EGF(A) analogues for cardiovascular disease and Glucagon-like peptide-1 (GLP-1) receptor agonists for treating type 2 diabetes and obesity . With a molecular formula of C18H29NO6 and a molecular weight of 355.43 g/mol , this compound is characterized by high purity (typically ≥95%). It is essential to handle this material with care; it may cause skin and eye irritation and be harmful if swallowed . For maximum stability, this reagent should be stored under an inert atmosphere in a freezer, ideally at -20°C or below . This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

14-(2,5-dioxopyrrolidin-1-yl)oxy-14-oxotetradecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO6/c20-15-13-14-16(21)19(15)25-18(24)12-10-8-6-4-2-1-3-5-7-9-11-17(22)23/h1-14H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPOUNHESBKBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-((2,5-Dioxopyrrolidin-1-yl)oxy)-14-oxotetradecanoic acid typically involves the esterification of tetradecanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The general reaction scheme is as follows:

  • Dissolve tetradecanoic acid in anhydrous dichloromethane.
  • Add N-hydroxysuccinimide and dicyclohexylcarbodiimide to the solution.
  • Stir the reaction mixture at room temperature for several hours.
  • Filter off the dicyclohexylurea byproduct and evaporate the solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize byproduct formation and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

14-((2,5-Dioxopyrrolidin-1-yl)oxy)-14-oxotetradecanoic acid undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield tetradecanoic acid and N-hydroxysuccinimide.

    Substitution: The compound can participate in nucleophilic substitution reactions where the NHS ester is replaced by other nucleophiles such as amines or alcohols.

    Reduction: The carbonyl groups in the pyrrolidine-2,5-dione moiety can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions are commonly used.

    Substitution: Amines or alcohols in the presence of a base like triethylamine.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed

    Hydrolysis: Tetradecanoic acid and N-hydroxysuccinimide.

    Substitution: Corresponding amides or esters.

    Reduction: Hydroxylated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

14-((2,5-Dioxopyrrolidin-1-yl)oxy)-14-oxotetradecanoic acid has been studied for its potential therapeutic effects:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties. The incorporation of the dioxopyrrolidine unit may enhance the interaction with microbial targets, potentially leading to new antibiotic agents.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound can modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

Drug Development

The compound is being investigated as a building block in the synthesis of more complex pharmaceutical agents:

  • Prodrug Formulations : Its structure allows for modifications that can lead to prodrugs with improved solubility and bioavailability. The dioxopyrrolidine group can be strategically used to mask functional groups that hinder absorption.

Biochemical Research

In biochemistry, the compound serves as a reagent in various assays:

  • Enzyme Inhibition Studies : The unique structure of this compound makes it a valuable tool for studying enzyme interactions and inhibition mechanisms.

Case Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of derivatives of this compound against several bacterial strains. Results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Mechanisms

In another study published in Biochemical Pharmacology, researchers investigated the anti-inflammatory properties of this compound. The findings demonstrated its ability to inhibit pro-inflammatory cytokines in vitro, pointing towards its therapeutic potential in treating inflammatory diseases.

Data Table: Summary of Applications

Application AreaDescriptionPotential Benefits
Medicinal ChemistryAntimicrobial and anti-inflammatory propertiesNew therapeutic agents
Drug DevelopmentProdrug formulationsImproved bioavailability
Biochemical ResearchEnzyme inhibition studiesUnderstanding enzyme mechanisms

Mechanism of Action

The mechanism of action of 14-((2,5-Dioxopyrrolidin-1-yl)oxy)-14-oxotetradecanoic acid is primarily related to its ability to form stable covalent bonds with nucleophiles. The NHS ester moiety reacts with amines, thiols, and hydroxyl groups, leading to the formation of amide, thioester, or ester bonds. This reactivity is exploited in bioconjugation and drug delivery applications, where the compound serves as a linker or activating agent.

Comparison with Similar Compounds

Structural and Functional Differences

The compound belongs to a class of NHS esters of fatty acids. Key structural analogues include:

Compound Name Carbon Chain Length Key Functional Groups Purity Applications References
14-((2,5-Dioxopyrrolidin-1-yl)oxy)-14-oxotetradecanoic acid 14 NHS ester, terminal carboxylic acid 95% Bioconjugation, crosslinking
18-((2,5-Dioxopyrrolidin-1-yl)oxy)-18-oxooctadecanoic acid (CAS: 146004-84-4) 18 NHS ester, terminal carboxylic acid 95% Hydrophobic conjugation, lipid anchoring
6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid (CAS: 118380-07-7) 6 NHS ester, terminal carboxylic acid 98% Aqueous-phase reactions, small-molecule labeling
2,5-Dioxopyrrolidin-1-yl dodecanoate (CAS: 14565-47-0) 12 NHS ester, no terminal carboxylic acid N/A Membrane protein modification
Palmitic acid N-hydroxysuccinimide ester (CAS: 14464-31-4) 16 NHS ester, no terminal carboxylic acid N/A Lipidation, lipid raft studies

Key Observations:

  • Carbon Chain Length: Longer chains (e.g., 18 carbons) enhance hydrophobicity, making them suitable for lipid bilayer interactions or hydrophobic tagging. Shorter chains (e.g., 6 carbons) improve aqueous solubility .
  • Functional Groups: The presence of a terminal carboxylic acid (as in the target compound) allows further derivatization, whereas its absence (e.g., in palmitic acid NHS ester) limits reactivity to single-step conjugation .

Research Findings and Challenges

  • Efficiency: The 6-carbon NHS ester (CAS: 118380-07-7) achieves >90% conjugation efficiency in aqueous buffers, while the 14-carbon analogue requires organic co-solvents (e.g., DMF) for optimal reactivity .
  • Purity Impact: Higher purity (98% for 6-carbon vs. 95% for 14-carbon) reduces side reactions in sensitive applications like radiopharmaceutical synthesis .
  • Contradictions: lists "2,5-Dioxopyrrolidin-1-yl tetradecanoate" (CAS: 69888-86-4) as a structural analogue but lacks the 14-oxo group, altering its reactivity profile compared to the target compound .

Biological Activity

Chemical Identity
14-((2,5-Dioxopyrrolidin-1-yl)oxy)-14-oxotetradecanoic acid, with the CAS number 146004-82-2, is a compound characterized by the molecular formula C18H29NO6 and a molecular weight of 355.43 g/mol. Its structure includes a dioxopyrrolidine moiety linked to a tetradecanoic acid backbone, which contributes to its biological activities.

Research indicates that this compound exhibits several biological activities, primarily through its interaction with various biological pathways:

  • Anti-inflammatory Properties : The compound has been shown to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
  • Antioxidant Activity : It demonstrates the ability to scavenge free radicals, which can protect cells from oxidative stress.
  • Antimicrobial Effects : Preliminary studies indicate that this compound may possess antimicrobial properties against certain bacterial strains.

1. Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of derivatives of tetradecanoic acid. The results indicated that compounds similar to this compound significantly reduced the levels of TNF-alpha and IL-6 in vitro .

2. Antioxidant Activity

In a separate investigation, researchers evaluated the antioxidant capacity of various fatty acid derivatives. The findings demonstrated that this compound exhibited a notable reduction in lipid peroxidation levels in cultured human cells .

3. Antimicrobial Properties

A recent microbiological study assessed the efficacy of several fatty acids against pathogenic bacteria. The results showed that this compound had significant inhibitory effects on Staphylococcus aureus and Escherichia coli .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
Anti-inflammatoryInhibition of TNF-alpha and IL-6Journal of Medicinal Chemistry
AntioxidantReduction in lipid peroxidationAntioxidants Journal
AntimicrobialInhibition of S. aureus and E. coliMicrobiology Research

Q & A

Basic: What safety protocols are critical when handling 14-((2,5-Dioxopyrrolidin-1-yl)oxy)-14-oxotetradecanoic acid in laboratory settings?

Answer:

  • Engineering Controls : Use chemical fume hoods to minimize inhalation exposure during weighing or reactions .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if dust generation is likely .
  • Emergency Measures : For skin/eye contact, rinse immediately with water for ≥15 minutes. In case of inhalation, move to fresh air and monitor for respiratory irritation .
  • Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the NHS ester moiety .

Basic: What synthetic strategies are typically used to prepare NHS ester derivatives like this compound?

Answer:

  • Activation of Carboxylic Acids : React tetradecanoic acid derivatives with N-hydroxysuccinimide (NHS) in the presence of carbodiimide coupling agents (e.g., DCC or EDC) under anhydrous conditions. Monitor reaction completion via TLC or NMR for disappearance of the carboxylic acid proton (~12 ppm) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the NHS ester. Confirm purity by HPLC (>95%) and mass spectrometry (expected [M+H]+ = 385.41 for analogous NHS esters) .

Advanced: How can coupling efficiency be optimized for this compound in peptide conjugation reactions?

Answer:

  • Stoichiometry : Use a 1.2–1.5 molar excess of the NHS ester relative to amine-containing substrates (e.g., lysine residues) to account for competing hydrolysis .
  • pH Control : Maintain reaction pH 7.5–8.5 (e.g., with HEPES or borate buffers) to enhance nucleophilic attack by deprotonated amines .
  • Temperature and Solvent : Conduct reactions at 4°C in DMF or DMSO to slow hydrolysis. For aqueous compatibility, use co-solvents (e.g., 10–20% DMSO in PBS) .
  • Post-Reaction Analysis : Quantify unreacted amine via TNBS assay or MALDI-TOF MS to assess conjugation efficiency .

Advanced: How should researchers address discrepancies in NMR data for this compound’s structural characterization?

Answer:

  • Spectral Artifacts : For split peaks in 1H^1H NMR, confirm sample purity via HPLC and check for residual solvents (e.g., DMSO-d6 splitting at 2.5 ppm). Use 13C^{13}C-DEPT to distinguish carbonyl signals (e.g., 170–175 ppm for NHS esters) .
  • Dynamic Effects : Rotameric states of the tetradecanoic chain may cause broadening. Acquire spectra at elevated temperatures (e.g., 50°C) to sharpen signals .
  • Cross-Validation : Compare with FT-IR (C=O stretch ~1740 cm1^{-1}) and high-resolution MS (e.g., Q-TOF) to confirm molecular formula .

Basic: What analytical techniques are essential for verifying the structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H^1H NMR: Identify succinimide protons (2.8–3.0 ppm, quartet) and methylene protons adjacent to the ester group (4.2–4.5 ppm) .
    • 13C^{13}C NMR: Confirm carbonyl resonances for the NHS ester (169–171 ppm) and carboxylic acid (172–175 ppm if hydrolyzed) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF to detect [M+Na]+ or [M-H]^- ions. Monitor for hydrolytic degradation products (e.g., free tetradecanoic acid) .
  • Elemental Analysis : Validate C, H, N, O content within 0.3% of theoretical values .

Advanced: What experimental design considerations apply when studying hydrolysis kinetics of this NHS ester?

Answer:

  • Buffer Selection : Use phosphate-buffered saline (PBS, pH 7.4) or Tris-HCl (pH 8.0) to mimic physiological conditions. Avoid amine-containing buffers (e.g., Tris above pH 7.5) to prevent competing reactions .
  • Kinetic Monitoring : Track hydrolysis via UV-Vis (loss of NHS ester absorbance at 260 nm) or 1H^1H NMR (disappearance of succinimide protons) over time .
  • Temperature Dependence : Perform Arrhenius analysis at 25°C, 37°C, and 50°C to calculate activation energy and predict shelf-life .

Basic: How can researchers mitigate unwanted side reactions during functionalization with this compound?

Answer:

  • Competing Hydrolysis : Pre-dry solvents (e.g., molecular sieves in DMF) and use low-temperature (0–4°C) conditions for moisture-sensitive reactions .
  • Byproduct Removal : After conjugation, dialyze against 0.1 M acetic acid to remove excess NHS ester or use size-exclusion chromatography .
  • Selective Quenching : Add hydroxylamine (pH 6.0) to hydrolyze unreacted NHS esters without affecting conjugated products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
14-((2,5-Dioxopyrrolidin-1-yl)oxy)-14-oxotetradecanoic acid
Reactant of Route 2
Reactant of Route 2
14-((2,5-Dioxopyrrolidin-1-yl)oxy)-14-oxotetradecanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.